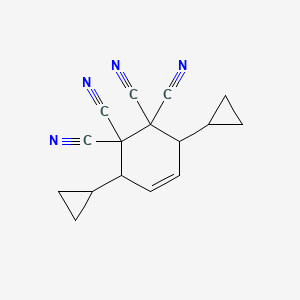![molecular formula C21H15Cl2N3O6 B14386713 1,1'-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene) CAS No. 88608-85-9](/img/structure/B14386713.png)
1,1'-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene) is a complex organic compound characterized by its aromatic structure with multiple nitro and chloro substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene) typically involves multiple steps, including nitration, halogenation, and coupling reactions. A common synthetic route might involve:
Nitration: Introduction of nitro groups to the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Introduction of chloro groups using chlorine gas or other chlorinating agents in the presence of a catalyst.
Coupling Reaction: Formation of the final compound through a coupling reaction involving the intermediate products.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and halogenation processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques would be essential to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,1’-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene) can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxyl group using strong oxidizing agents.
Reduction: Reduction of nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Halogen substitution reactions where the chloro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of aromatic amines.
Substitution: Formation of various substituted aromatic compounds.
科学的研究の応用
1,1’-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its multiple functional groups.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1,1’-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene) involves its interaction with molecular targets through its nitro and chloro groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, affecting biological pathways and enzyme activities.
類似化合物との比較
Similar Compounds
- 1,1’-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-methylurea)
- 1,1’-[(4-Methyl-1,3-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene)
- 1,1’-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-pyridylmethylurea)
Uniqueness
1,1’-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene) is unique due to its specific combination of nitro and chloro substituents, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
特性
CAS番号 |
88608-85-9 |
|---|---|
分子式 |
C21H15Cl2N3O6 |
分子量 |
476.3 g/mol |
IUPAC名 |
1,2-bis[(3-chloro-2-nitrophenyl)methyl]-3-methyl-4-nitrobenzene |
InChI |
InChI=1S/C21H15Cl2N3O6/c1-12-16(11-15-5-3-7-18(23)21(15)26(31)32)13(8-9-19(12)24(27)28)10-14-4-2-6-17(22)20(14)25(29)30/h2-9H,10-11H2,1H3 |
InChIキー |
GPJHSQDDYNCOBS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1CC2=C(C(=CC=C2)Cl)[N+](=O)[O-])CC3=C(C(=CC=C3)Cl)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


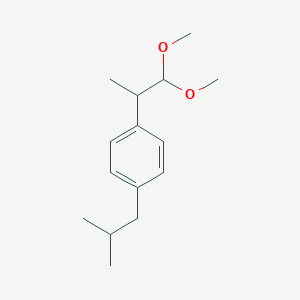
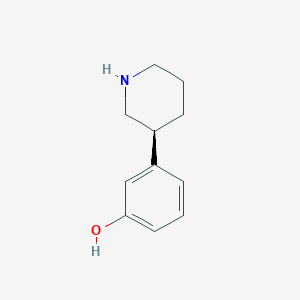
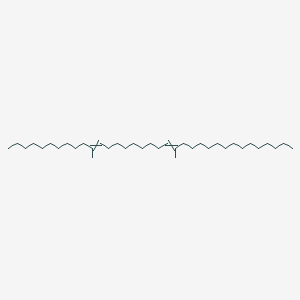
![3-[2-(Morpholin-4-yl)-2-oxoethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14386643.png)

![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-phenylurea](/img/structure/B14386651.png)

![5-Bromo-3-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]thiophene](/img/structure/B14386662.png)
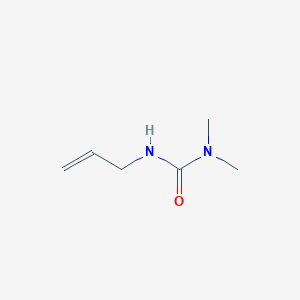
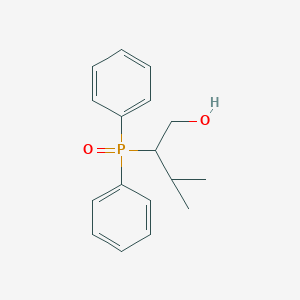
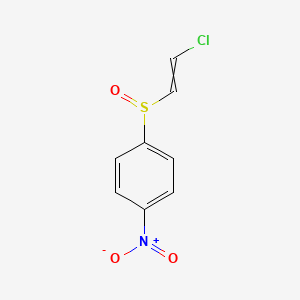

![6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14386701.png)
